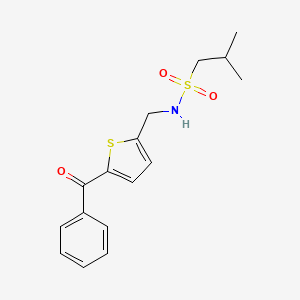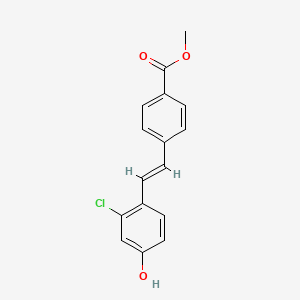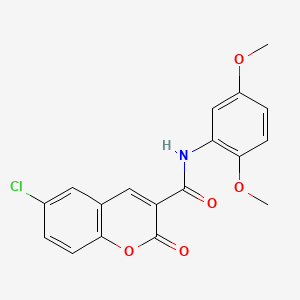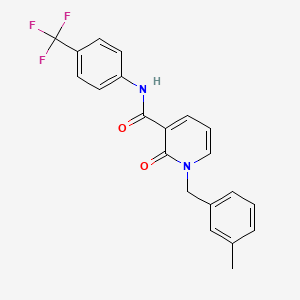![molecular formula C19H21N5O2 B2674052 3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896597-68-5](/img/structure/B2674052.png)
3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazoquinolines and imidazopyridines are classes of N-tricyclic compounds . They have been the focus of attention for chemists for a long time due to their wide array of biological activities, such as antimalarial, anticonvulsant, and cardiovascular agent . Certain imidazoquinoline and tetraimidazoquinoline compounds containing urea, thiourea, acylurea, sulfonylurea, amide, sulphonamide, oxime or N-oxide functionalities at the 1-position are said to be useful immunomodulators .
Synthesis Analysis
In search of new and efficient antimicrobial and anticancer agents based on the imidazoquinoline structural framework, a series of novel analogues were synthesized from the corresponding 2,4-dihydroxoquinoline derivative through multistep reactions .Molecular Structure Analysis
The structures of these compounds were established by IR, 1H NMR, 13C NMR, and mass spectral studies .Chemical Reactions Analysis
The synthesis of these compounds involves multistep reactions, starting from the corresponding 2,4-dihydroxoquinoline derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral studies .Aplicaciones Científicas De Investigación
Pharmaceuticals
Imidazoles are widely used in the pharmaceutical industry. They form the core of many drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Agrochemicals
Imidazoles have traditional applications in agrochemicals . They are used in the synthesis of pesticides and other agricultural chemicals.
Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . They are used in the development of organic dyes and pigments.
Functional Materials
Imidazoles are used in the development of functional materials . These materials have special electrical, optical, or magnetic properties.
Catalysis
Imidazoles are used in catalysis . They are used as ligands and organocatalysts in modern organic synthesis .
Synthesis of Other Compounds
Imidazoles are used in the synthesis of other compounds . They are key components in the regiocontrolled synthesis of substituted imidazoles .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dimethyl-2-(2-methylpropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)10-23-17(25)15-16(21(4)19(23)26)20-18-22(15)11-13(3)24(18)14-8-6-5-7-9-14/h5-9,11-12H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKKPBVGLLIPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

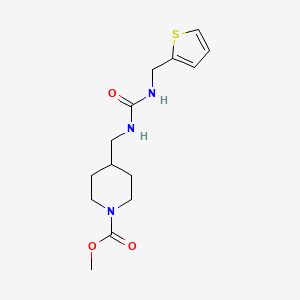
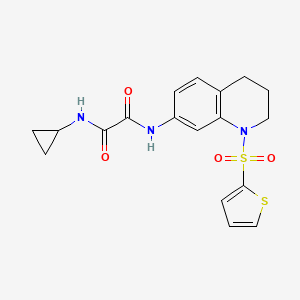
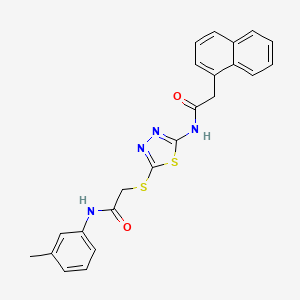
![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide](/img/structure/B2673975.png)
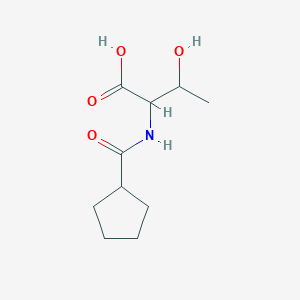
![2-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-9-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2673977.png)
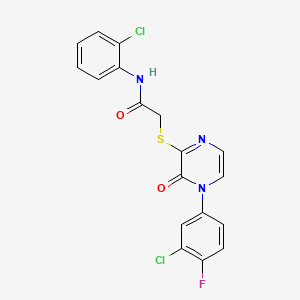
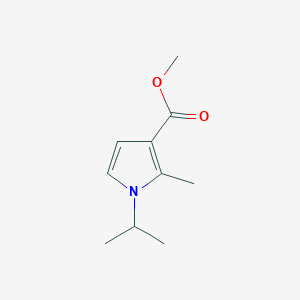
![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)
